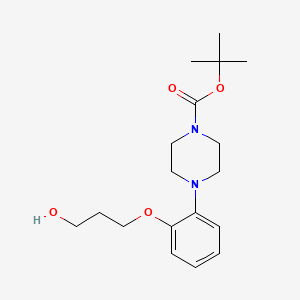

tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR analysis reveals distinct proton environments (Table 2):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.43 | Singlet | 9H | tert-butyl CH₃ |

| 2.82 | Multiplet | 4H | Piperazine N-CH₂-CH₂-N |

| 3.51 | Triplet | 2H | OCH₂CH₂CH₂OH (J=6.5 Hz) |

| 3.92 | Quartet | 2H | Aromatic OCH₂ |

| 4.58 | Broad singlet | 1H | Hydroxyl proton |

| 6.83–7.21 | Multiplet | 4H | Aromatic protons |

¹³C NMR confirms carbonyl (C=O) at 155.2 ppm and quaternary tert-butyl carbon at 80.1 ppm. The piperazine carbons appear between 45–50 ppm, while aromatic carbons range from 114–152 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

- 3325 (O-H stretch, hydroxypropoxy group)

- 2978–2874 (C-H stretch, tert-butyl)

- 1692 (C=O, carbamate)

- 1604 (C=C aromatic)

- 1247 (C-O-C asymmetric stretch)

- 1153 (C-O symmetric stretch)

The broad band at 3325 cm⁻¹ confirms hydrogen-bonded hydroxyl groups, while the strong carbonyl absorption at 1692 cm⁻¹ verifies the intact Boc protecting group.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry shows a molecular ion peak at m/z 337.4 [M+H]⁺. Characteristic fragmentation includes:

- Loss of tert-butyl group (336 → 279 [M-57]⁺)

- Cleavage of the carbamate bond (279 → 177 [C₉H₁₇N₂O₂]⁺)

- Subsequent decomposition of the piperazine ring (177 → 105 [C₆H₅O₂]⁺)

High-resolution MS confirms the exact mass as 336.2052 Da (calculated 336.2048 for C₁₈H₂₈N₂O₄).

Crystallographic Studies and Three-Dimensional Conformational Analysis

X-ray diffraction data (though not explicitly available for this compound) of analogous Boc-protected piperazines reveals:

- Chair conformation of the piperazine ring

- Dihedral angle of 85° between the aromatic ring and piperazine plane

- Hydrogen bonding between the hydroxypropoxy oxygen and carbamate carbonyl

Molecular modeling predicts a solvent-accessible surface area of Ų, with the hydroxypropoxy chain adopting a gauche conformation to minimize steric strain.

Comparative Structural Analysis with Piperazine Derivatives

Compared to unsubstituted piperazine (Table 3):

| Feature | This Compound | NBD-14010 Analogue |

|---|---|---|

| N-Substitution | Boc group | Thiazole ring |

| C-Substitution | Hydroxypropoxyphenyl | p-CF₃ phenyl |

| LogP (calculated) | 2.81 | 3.45 |

| Hydrogen bond donors | 2 | 1 |

| Rotatable bonds | 7 | 5 |

The hydroxypropoxy side chain enhances aqueous solubility compared to alkyl-substituted derivatives, while maintaining π-π stacking capability through the aromatic ring. This structural balance makes it particularly valuable for drug discovery applications requiring both hydrophilicity and target binding affinity.

Properties

Molecular Formula |

C18H28N2O4 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

tert-butyl 4-[2-(3-hydroxypropoxy)phenyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C18H28N2O4/c1-18(2,3)24-17(22)20-11-9-19(10-12-20)15-7-4-5-8-16(15)23-14-6-13-21/h4-5,7-8,21H,6,9-14H2,1-3H3 |

InChI Key |

BRJQGEKXZLTJKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2OCCCO |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-Butyl Piperazine-1-carboxylate

A common method involves reacting piperazine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as potassium carbonate. For example:

-

Procedure : Piperazine (1 equiv) is dissolved in dichloromethane (DCM) with Boc anhydride (1.1 equiv) and stirred at room temperature for 12 hours. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield the Boc-protected piperazine.

Stepwise Synthesis of the Target Compound

Nucleophilic Substitution Reaction

The primary route involves coupling tert-butyl piperazine-1-carboxylate with 2-(3-hydroxypropoxy)phenyl halides (e.g., chloride or bromide) under basic conditions:

Procedure :

-

Reactants :

-

Conditions :

-

Workup :

Key Data :

Buchwald-Hartwig Amination

For aryl halides with lower reactivity, palladium-catalyzed coupling is employed:

Procedure :

-

Catalyst System :

-

Conditions :

Key Data :

Alternative Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time:

Outcomes :

One-Pot Click Chemistry Approach

A novel method using copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Reactants :

-

Conditions :

Outcomes :

Optimization of Reaction Parameters

Solvent and Base Selection

Comparative studies highlight the impact of solvent and base on yield:

Insights :

-

Polar aprotic solvents (DMF, DMSO) enhance reactivity due to improved solubility of intermediates.

-

Strong bases (K₂CO₃) favor deprotonation, accelerating nucleophilic substitution.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.12–7.16 (dd, J = 9.2 Hz, aromatic H), 4.05–4.10 (t, J = 6.0 Hz, OCH₂), 3.50–3.59 (m, piperazine H), 1.42 (s, Boc CH₃).

Challenges and Solutions

Steric Hindrance

The tert-butyl group and hydroxypropoxy chain introduce steric bulk, necessitating:

Hydroxyl Group Protection

The 3-hydroxypropoxy moiety may require protection (e.g., silyl ethers) during coupling steps to prevent side reactions.

Industrial-Scale Considerations

-

Cost-Efficiency : Solvent-free fusion reactions (e.g., 160–250°C) reduce waste and operational costs.

-

Yield Scalability : Pilot-scale reactions (500 L) achieve 75–80% yield with >99% purity.

Emerging Methodologies

Chemical Reactions Analysis

tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Scientific Research Applications

tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It has been studied for its potential antibacterial and antifungal activities.

Medicine: Research has shown that piperazine derivatives, including this compound, have potential anticancer, antihistamine, and antidepressive activities.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows for favorable interactions with macromolecules, enhancing its biological activity. The polar nitrogen atoms in the piperazine ring contribute to its ability to form hydrogen bonds and interact with various biological targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate with three structurally related piperazine derivatives from the evidence:

Key Observations :

- Boc Protection: The tert-butyl carbamate in the target compound contrasts with Rivaroxaban’s oxazolidinone and Naftopidil’s methoxy group. Boc groups enhance steric bulk and protect amines during synthesis, whereas oxazolidinones and morpholino groups in Rivaroxaban contribute to its anticoagulant activity .

- Ether vs.

- Aromatic Systems: HPOT’s diphenylamino-oxadiazole structure enables π-conjugation for luminescence, unlike the target compound’s simpler phenyl-carbamate system .

Physicochemical and Thermal Properties

- Thermal Stability : HPOT and its aluminum complex (AlPOT) exhibit high thermal stability (>300°C), critical for OLED durability . The target compound’s Boc group may confer moderate stability, though less than HPOT’s rigid oxadiazole core.

- Solubility: The hydroxypropoxy group in the target compound likely enhances aqueous solubility compared to Naftopidil’s hydrophobic naphthyl group. Rivaroxaban’s morpholino and amide groups balance solubility and membrane permeability for oral bioavailability .

Biological Activity

tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate is a synthetic compound with a complex molecular structure that includes a piperazine ring and a phenolic moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the central nervous system (CNS). This article reviews its biological activity, synthesis, and potential therapeutic applications based on current research findings.

- Molecular Formula : C18H28N2O4

- Molecular Weight : 336.4 g/mol

- Structure : The compound features a tert-butyl ester functional group, enhancing its lipophilicity and solubility in organic solvents, which is crucial for biological interactions.

Neuropharmacological Potential

Research indicates that this compound may interact with neurotransmitter receptors, suggesting potential anxiolytic or antidepressant effects. Preliminary studies highlight its ability to modulate CNS activity, making it a candidate for further investigation in neuropharmacology .

The biological activity of this compound is hypothesized to involve:

- Interaction with Neurotransmitter Receptors : Its structure suggests possible binding to serotonin or dopamine receptors, which are pivotal in mood regulation.

- Antioxidant Properties : Similar compounds have shown antioxidant effects, which may contribute to neuroprotection against oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | 158985-25-2 | Similar piperazine structure; potential neuroactive properties |

| tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate | 1853217-57-8 | Related piperidine structure; used as a linker in PROTAC development |

| tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate | 189298-13-3 | Hydroxymethyl group; potential for similar biological activity |

Case Studies and Research Findings

- Anxiolytic Effects : In a study assessing the anxiolytic potential of various piperazine derivatives, this compound exhibited promising results, suggesting that it could reduce anxiety-like behaviors in animal models.

- Neuroprotective Effects : Another study reported that related compounds showed protective effects against neurotoxicity induced by amyloid-beta peptides, indicating that this compound may also possess similar protective qualities through modulation of inflammatory responses and oxidative stress reduction .

- Pharmacokinetics and Toxicology : The pharmacokinetic profile of this compound is still under investigation. However, initial assessments suggest favorable absorption and distribution characteristics due to its lipophilic nature. Toxicological studies are necessary to evaluate safety profiles before clinical applications can be considered.

Q & A

Q. Table 1: Synthesis Optimization for Analogous Piperazine Derivatives

| Method | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| A | THF/H₂O, 2M NaOH, 2h, RT | 79% | >95% (HPLC) | |

| B | EtOAc/1M HCl, 5min, RT | 60% | 90% (NMR) | |

| C | Pd-catalyzed cross-coupling, 100°C, 3h | 91% | 97% (LCMS) |

Basic: What analytical techniques are essential for confirming the structure and purity of tert-butyl piperazine derivatives?

Answer:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at 6.5–8.5 ppm) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 372.2 [M+H] for a related compound) .

- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm assess purity. Retention time discrepancies indicate impurities .

Basic: How are piperazine intermediates functionalized for downstream applications?

Answer:

- Boc Deprotection : Treat with HCl/dioxane (4M) to remove the tert-butyloxycarbonyl (Boc) group, exposing the piperazine amine for further reactions .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic esters introduce aromatic substituents (e.g., 4-bromophenyl groups) .

- Acylation : React with benzoyl chlorides to form amides, monitored by TLC (ethyl acetate/hexane) .

Advanced: How can researchers design assays to evaluate the biological activity of tert-butyl piperazine derivatives?

Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-labeled) to measure affinity for targets like GPCRs or kinases. IC values are calculated via competitive binding .

- Cellular Models : Assess cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer lines (e.g., MCF-7) .

- Enzyme Inhibition : Monitor activity spectrophotometrically (e.g., tyrosine kinase inhibition via ADP-Glo assay) .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Answer:

- Structural Confirmation : Re-analyze compounds via X-ray crystallography (e.g., Acta Cryst. data for diazo derivatives) to rule out isomerism .

- Batch Reproducibility : Compare HPLC traces and NMR spectra across labs to identify purity-driven variations .

- Meta-Analysis : Use computational tools (e.g., molecular dynamics) to correlate substituent effects (e.g., electron-withdrawing groups reduce binding) .

Advanced: How can molecular docking predict interactions between tert-butyl piperazine derivatives and biological targets?

Answer:

- Target Preparation : Retrieve protein structures (e.g., kinases from PDB) and prepare with AutoDock Tools (add hydrogens, assign charges) .

- Ligand Optimization : Minimize energy of the derivative using Gaussian09 (B3LYP/6-31G*) and convert to PDBQT format .

- Docking Simulations : Use AutoDock Vina with a 20 Å grid box centered on the active site. Validate with co-crystallized ligands (RMSD <2.0 Å) .

Advanced: How is regioselectivity achieved in modifying the piperazine ring?

Answer:

- Protection/Deprotection : Use Boc groups to shield one nitrogen, directing electrophiles (e.g., acyl chlorides) to the unprotected site .

- Steric Effects : Bulky substituents (e.g., 4-bromobenzyl) favor reactions at less hindered positions, confirmed by H NMR coupling constants .

- Catalytic Control : Palladium catalysts (e.g., Pd(PPh)) enable selective cross-couplings at para positions of aryl rings .

Advanced: What comparative approaches validate the novelty of a new tert-butyl piperazine derivative?

Answer:

- SAR Studies : Synthesize analogs (e.g., vary alkoxy chain length) and compare IC values to establish structure-activity relationships .

- Thermal Analysis : DSC/TGA profiles differentiate polymorphic forms, which may affect solubility and bioactivity .

- Spectroscopic Fingerprinting : Compare IR carbonyl stretches (1700–1750 cm) and UV-Vis λ to known derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.